4-(dimethylphosphoryl)-3-methylaniline
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Overview
Description
4-(Dimethylphosphoryl)-3-methylaniline is an organophosphorus compound that features a dimethylphosphoryl group attached to the 4-position and a methyl group attached to the 3-position of an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylphosphoryl)-3-methylaniline typically involves the following steps:
Starting Materials: The synthesis begins with aniline, which is a primary aromatic amine.
Phosphorylation: The aniline undergoes phosphorylation using dimethylphosphoryl chloride in the presence of a base such as triethylamine. This reaction introduces the dimethylphosphoryl group at the 4-position of the aniline ring.
Methylation: The intermediate product is then methylated at the 3-position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
The overall reaction can be summarized as follows: [ \text{Aniline} + \text{(CH}_3\text{O)}_2\text{PCl} \rightarrow \text{4-(dimethylphosphoryl)aniline} ] [ \text{4-(dimethylphosphoryl)aniline} + \text{CH}_3\text{I} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of catalysts and automated systems can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylphosphoryl)-3-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
4-(Dimethylphosphoryl)-3-methylaniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving phosphorus-containing groups.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(dimethylphosphoryl)-3-methylaniline involves its interaction with molecular targets through its phosphoryl group. This group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The pathways involved may include phosphorylation-dephosphorylation cycles and signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylphosphoryl)aniline: Lacks the methyl group at the 3-position.
3-Methylaniline: Lacks the dimethylphosphoryl group at the 4-position.
4-(Diethylphosphoryl)-3-methylaniline: Contains an ethyl group instead of a methyl group in the phosphoryl moiety.
Uniqueness
4-(Dimethylphosphoryl)-3-methylaniline is unique due to the presence of both the dimethylphosphoryl and methyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets that are not possible with similar compounds lacking one of these groups.
Properties
CAS No. |
2361948-73-2 |
---|---|
Molecular Formula |
C9H14NOP |
Molecular Weight |
183.2 |
Purity |
95 |
Origin of Product |
United States |
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